molecular formula C15H20FN3O4 B153294 Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate CAS No. 154590-34-8

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B153294
CAS No.: 154590-34-8
M. Wt: 325.34 g/mol
InChI Key: YOLVWCABLVHASL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C15H20FN3O4 It is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 2-fluoro-4-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluoro-Nitrophenyl Group: The 2-fluoro-4-nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluoro-nitrobenzene derivative reacts with the piperazine core.

    Protection with Tert-butyl Group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder in acidic conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products:

    Reduction: Formation of 4-(2-fluoro-4-aminophenyl)piperazine-1-carboxylate.

    Substitution: Introduction of various nucleophiles leading to derivatives with different functional groups.

Chemistry:

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Biology:

    Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biochemical Probes: Used in the study of enzyme mechanisms and receptor-ligand interactions.

Medicine:

    Antimicrobial Agents: Potential use in the development of new antibiotics due to its structural similarity to known bioactive compounds.

    Anticancer Research: Explored for its cytotoxic effects on cancer cell lines.

Industry:

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can engage in hydrogen bonding and hydrophobic interactions, while the piperazine ring provides conformational flexibility, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison:

  • Structural Differences: While the core piperazine structure is retained, the substituents on the aromatic ring and the nature of the protecting groups differ.
  • Unique Properties: Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of both fluoro and nitro groups, which confer distinct electronic and steric properties, influencing its reactivity and biological activity.

Biological Activity

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate (CAS No. 154590-34-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects, particularly focusing on its antiplasmodial properties.

  • Molecular Formula : C₁₅H₂₀FN₃O₄
  • Molecular Weight : 325.34 g/mol
  • Melting Point : 153-155 °C
  • Boiling Point : 453.5 ± 45.0 °C

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the protection of the piperazine nitrogen followed by the introduction of the fluoro-nitrophenyl group. The structure-activity relationship studies indicate that modifications on the piperazine ring and the substitution pattern on the phenyl ring significantly influence biological activity.

Key Findings from SAR Studies:

  • Antiplasmodial Activity : The compound exhibits potent antiplasmodial activity against Plasmodium falciparum, with an IC₅₀ value of approximately 0.2690 µM, indicating high efficacy against malaria parasites .
  • Selectivity Index : The selectivity index (SI) for this compound is reported to be around 460, demonstrating low cytotoxicity towards mammalian cells (L-6 cells IC₅₀ = 124.0 µM) .
  • Substituent Effects : Variations in substituents on the phenyl ring alter both potency and selectivity, with bulky, non-polar substituents generally enhancing antiplasmodial activity .

Antimalarial Properties

The primary biological activity of this compound is its antimalarial effect. In vitro studies have shown that this compound acts effectively against different strains of P. falciparum, particularly during the late stage of the parasite's life cycle.

Research indicates that the compound disrupts mitochondrial functions in P. falciparum, affecting key metabolic pathways such as:

  • Dihydroorotate Dehydrogenase Inhibition : This enzyme is crucial for pyrimidine biosynthesis, and its inhibition leads to a depletion of nucleotides necessary for DNA replication.
  • Cytochrome bc1 Complex Disruption : This affects electron transport within mitochondria, leading to impaired energy production in the parasite .

Case Studies and Experimental Data

A comprehensive study involving various derivatives of this compound was conducted to evaluate their biological activities:

CompoundIC₅₀ (µM)Cytotoxicity (L-6 cells IC₅₀)Selectivity Index
This compound0.2690124.0460
Derivative A1.90217.209.043
Derivative B0.6172185.0299.7

This table highlights the comparative efficacy and safety profiles of various derivatives, underscoring the importance of structural modifications in enhancing therapeutic potential.

Scientific Research Applications

Physical Properties

PropertyValue
AppearanceSolid
SolubilitySoluble in water
Storage ConditionsRefrigerate (2-7°C)

Medicinal Chemistry

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate has been investigated for its potential therapeutic properties, particularly as an anti-tuberculosis agent. Compounds with similar structural motifs have shown promise in inhibiting Mycobacterium tuberculosis (Mtb) Mur enzymes, which are crucial for bacterial cell wall synthesis. The bulky tert-butyl group enhances binding affinity through hydrophobic interactions with target proteins.

Case Study: Anti-Tuberculosis Activity

Recent studies have highlighted the compound's ability to inhibit specific enzymes involved in bacterial metabolism:

  • Target Enzyme : MurB
  • IC50 Values : Comparative studies indicate that compounds with similar structures exhibit varying degrees of inhibition, with some derivatives showing IC50 values as low as 7.7 µM.
Compound NameStructureIC50 (µM)Target Enzyme
Compound AStructure A7.7MurB
This compoundTBDTBDTBD

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its preparation typically involves several steps, including nitration, fluorination, hydroxymethylation, and the formation of the piperazine ring. These synthetic routes are optimized for yield and purity, employing catalysts and specific reaction conditions to enhance efficiency.

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cell wall synthesis.
  • Hydrophobic Interactions : The bulky tert-butyl group and the fluorinated nitrophenyl moiety enhance hydrophobic interactions with target proteins.
  • Hydrogen Bonding : The hydroxymethyl group participates in hydrogen bonding with active site residues, stabilizing the enzyme-inhibitor complex.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its unique chemical properties make it suitable for applications in various fields, including pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate?

The synthesis typically involves sequential functionalization of the piperazine ring. A representative route includes:

Piperazine Core Formation : React tert-butyl piperazine-1-carboxylate with a halogenated aromatic precursor (e.g., 2-fluoro-4-nitrochlorobenzene) under basic conditions (e.g., triethylamine in THF at 60–80°C) .

Nitro Group Introduction : Nitration of the aromatic ring using mixed acid (HNO₃/H₂SO₄) or electrophilic nitration agents.

Boc Protection : The tert-butyloxycarbonyl (Boc) group is retained to stabilize the piperazine during subsequent reactions.

Key Considerations :

  • Purification via column chromatography (silica gel, EtOAc/hexane) is often required to isolate intermediates.
  • Reaction yields (e.g., 26–70%) depend on steric hindrance from the fluoronitroaryl group .

Q. How is the structural identity of this compound confirmed?

Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl), piperazine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 7–8 ppm). Fluorine coupling patterns are critical for verifying the 2-fluoro substituent .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₅H₁₉FN₃O₄⁺ requires m/z 324.1356) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data (e.g., monoclinic P2₁/n space group) resolve bond angles and torsional strain in the piperazine-aryl system .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Kinase Inhibitor Development : The fluoronitrophenyl group enhances π-π stacking with ATP-binding pockets in kinases. For example, analogs inhibit phosphoglycerate dehydrogenase (PHGDH), a target in cancer metabolism .
  • PROTAC Linkers : The Boc-piperazine scaffold serves as a modular component for proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be minimized?

Challenges :

  • Nitro Group Reduction : The 4-nitro group may undergo unintended reduction (e.g., with Pd/C/H₂). Use milder conditions (e.g., Zn/NH₄Cl) or protect the nitro group during hydrogenation .
  • Piperazine Ring Opening : Strong acids or prolonged heating can cleave the Boc group. Optimize reaction time/temperature (e.g., <80°C in THF) .

Mitigation Strategy :

  • Monitor intermediates via TLC or LC-MS to detect side products.
  • Employ orthogonal protecting groups (e.g., Fmoc for amines) if further functionalization is needed.

Q. How do steric and electronic effects of the 2-fluoro-4-nitrophenyl group influence reactivity?

Steric Effects :

  • The 2-fluoro substituent creates steric hindrance, slowing nucleophilic aromatic substitution (SNAr) at the 4-nitro position.

Electronic Effects :

  • The nitro group is a strong electron-withdrawing group, activating the aryl ring for SNAr but deactivating it for electrophilic substitution.
  • Fluorine’s inductive effect enhances the nitro group’s electron-withdrawing capacity, favoring meta-directing reactivity in further functionalization .

Case Study :
In kinase inhibitor synthesis, fluoronitroaryl-piperazine derivatives exhibit improved binding affinity (IC₅₀ < 100 nM) compared to non-fluorinated analogs due to enhanced electrostatic interactions .

Q. How can crystallographic data resolve discrepancies in spectroscopic analyses?

Example : Conflicting NMR assignments for piperazine protons (e.g., axial vs. equatorial) can arise due to conformational flexibility. X-ray diffraction provides definitive bond lengths (e.g., C–N = 1.45 Å) and dihedral angles (e.g., 55° between piperazine and aryl planes), clarifying dynamic behavior in solution .

Table 1 : Key Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/n
Unit Cell (Å)a=6.1925, b=8.2636, c=40.7287
Dihedral Angle (°)55.2 (piperazine-aryl)

Q. What strategies optimize bioactivity while reducing toxicity?

  • Metabolic Stability : Replace the nitro group with a bioisostere (e.g., cyano) to mitigate hepatotoxicity.
  • Selectivity Profiling : Screen against off-target kinases (e.g., EGFR, VEGFR) to identify selective inhibitors.
  • Prodrug Design : Mask the nitro group as a prodrug (e.g., nitroreductase-activated) for tumor-selective activation .

Q. How are computational methods used to predict reactivity and binding modes?

  • DFT Calculations : Predict electrophilic aromatic substitution sites (e.g., Fukui indices identify C-5 as most reactive).
  • Molecular Docking : Simulate binding to PHGDH (PDB: 5U5T) to prioritize derivatives with optimal hydrogen bonding (e.g., with Arg135) .

Properties

IUPAC Name

tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLVWCABLVHASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583303
Record name tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154590-34-8
Record name tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl piperazine-1-carboxylate (1120 mg, 6 mmol) in DMF (25 mL) was added K2CO3 (828 mg, 6 mmol) and 1,2-difluoro-4-nitrobenzene (795 mg, 5 mmol) at room temperature. The reaction was stirred at 80° C. for 24 hours. After that, the reaction was poured into 50 mL of water and extracted with EA (3×25 mL), washed with H2O (25 mL) and brine (25 mL), dried over Na2SO4 and concentrated to give yellow solid. MS (m/z): 226 (M−99)+
Quantity
1120 mg
Type
reactant
Reaction Step One
Name
Quantity
828 mg
Type
reactant
Reaction Step One
Quantity
795 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 3,4-difluoronitrobenzene (2.0 g, 12.6 mmol) in acetonitrile (35 mL) and add piperazine-1-carboxylic acid tert-butyl ester (4.7 g, 25.2 mmol). Heat the mixture at reflux for 16 h. Cool the mixture to room temperature and concentrate in vacuo. Partition the residue between dichloromethane (75 mL) and water (75 mL), separate the organic portion and extract the aqueous portion with dichloromethane (2×25 mL). Combine the organics and dry (Na2SO4), filter, and concentrate in vacuo to give 2.83 g (72%) of the title compound. MS/ES m/z 270.2 [M-tertBu+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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